

Impact of ATP concentration on Irak4-IN-20 IC50 values

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Compound of Interest

Compound Name: *Irak4-IN-20*

Cat. No.: *B10829218*

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Technical Support Center: Irak4-IN-20

Welcome to the technical support center for **Irak4-IN-20**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of ATP concentration on **Irak4-IN-20** IC50 values.

Frequently Asked Questions (FAQs)

Q1: What is **Irak4-IN-20** and how does it work?

A1: **Irak4-IN-20**, also known as BAY 1834845 or Zabedoseritib, is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).^{[1][2][3][4][5]} IRAK4 is a critical protein kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for the innate immune response.^{[6][7]} By inhibiting the kinase activity of IRAK4, **Irak4-IN-20** blocks downstream signaling cascades that lead to the production of pro-inflammatory cytokines.^[7] It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of IRAK4.^[7]

Q2: I am seeing a different IC50 value for **Irak4-IN-20** in my experiments than what is reported in the literature. Why could this be?

A2: A common reason for discrepancies in IC50 values for kinase inhibitors like **Irak4-IN-20** is the variation in ATP concentration used in the experimental assay. Since **Irak4-IN-20** is an ATP-

competitive inhibitor, its apparent potency (IC₅₀) is dependent on the concentration of ATP in the assay. Higher ATP concentrations will lead to a higher apparent IC₅₀ value, as more inhibitor is required to compete with ATP for binding to IRAK4. Conversely, lower ATP concentrations will result in a lower apparent IC₅₀ value.

Q3: How does ATP concentration mathematically affect the IC₅₀ value of an ATP-competitive inhibitor?

A3: The relationship between the IC₅₀, the inhibitor's dissociation constant (K_i), the Michaelis-Menten constant of the kinase for ATP (K_m), and the ATP concentration is described by the Cheng-Prusoff equation:

$$IC_{50} = K_i * (1 + [ATP] / K_m)$$

Where:

- IC₅₀ is the half-maximal inhibitory concentration.
- K_i is the intrinsic binding affinity of the inhibitor to the kinase.
- [ATP] is the concentration of ATP in the assay.
- K_m is the Michaelis-Menten constant of IRAK4 for ATP, which is the ATP concentration at which the enzyme operates at half of its maximum velocity.

As you can see from the equation, the IC₅₀ value is directly proportional to the ATP concentration.

Q4: What is the reported IC₅₀ value for **Irak4-IN-20** and under what conditions was it determined?

A4: **Irak4-IN-20** has a reported biochemical IC₅₀ of approximately 3.55 nM.^{[1][2][4]} However, the ATP concentration for this specific value is not always stated in commercial datasheets. In a detailed study by the developers, the IC₅₀ of BAY 1834845 (**Irak4-IN-20**) was determined to be 8 nM in a biochemical assay with an ATP concentration of 1 mM.^[8] This high ATP concentration is more representative of physiological intracellular conditions.

Q5: What is the K_m of IRAK4 for ATP?

A5: The reported Michaelis-Menten constant (K_m) of IRAK4 for ATP is approximately 13.6 μM to 14 μM .[\[9\]](#)[\[10\]](#)

Troubleshooting Guide

Issue: My measured IC_{50} for **Irak4-IN-20** is significantly higher than the low nanomolar values reported.

Possible Cause: High ATP concentration in your assay.

Troubleshooting Steps:

- **Verify ATP Concentration:** Confirm the final concentration of ATP in your kinase assay. Cellular ATP concentrations are in the millimolar (mM) range, while many biochemical assays are performed at or near the K_m of the kinase for ATP (in the micromolar (μM) range).[\[11\]](#)[\[12\]](#)
- **Understand the Context:** An IC_{50} value determined at a high, physiological ATP concentration (e.g., 1 mM) is expected to be higher than one determined at an ATP concentration close to the K_m . This does not necessarily mean the inhibitor is less potent, but rather reflects the competitive nature of the inhibition under those conditions.
- **Use the Cheng-Prusoff Equation for Estimation:** If you know your assay's ATP concentration and the K_m of your IRAK4 enzyme, you can estimate the expected IC_{50} shift. While the exact K_i of **Irak4-IN-20** is not readily available in the provided search results, we can illustrate the expected change in IC_{50} with a hypothetical example.

Data Presentation: Estimated Impact of ATP Concentration on Irak4-IN-20 IC_{50}

To illustrate the effect of ATP concentration, the following table provides calculated IC_{50} values based on a hypothetical K_i for **Irak4-IN-20**, using the known K_m of IRAK4 for ATP ($\sim 14 \mu\text{M}$). The hypothetical K_i is back-calculated from the reported IC_{50} of 8 nM at 1 mM ATP.

Note: This table is for illustrative purposes to demonstrate the trend. Actual experimental values may vary.

ATP Concentration	[ATP] / Km Ratio	Estimated IC50 (nM)	Assay Type Context
14 μ M	1	~0.22	Biochemical (at Km)
100 μ M	~7.1	~0.9	Biochemical (above Km)
1 mM (1000 μ M)	~71.4	8.0	Biochemical (Physiological ATP)

Experimental Protocols

Protocol: In Vitro IRAK4 Kinase Activity Assay for IC50 Determination

This protocol is a general guideline for determining the IC50 of **Irak4-IN-20** in a radiometric assay format.

Materials:

- Recombinant human IRAK4 enzyme
- Myelin Basic Protein (MBP) as a substrate
- Kinase buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT, 3 μ M Na-orthovanadate)
- ATP solution (concentration to be set as desired, e.g., 14 μ M or 1 mM)
- [γ -³³P]-ATP
- **Irak4-IN-20** (or other test inhibitors) dissolved in DMSO
- 3% Phosphoric acid solution
- P30 filtermats

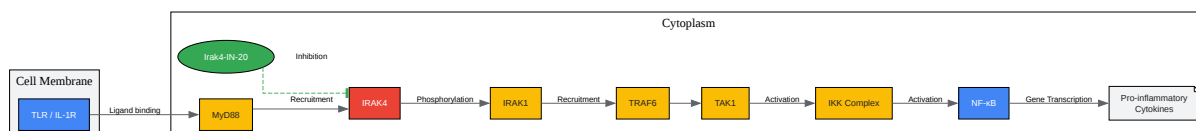
- Scintillation counter

Procedure:

- Inhibitor Preparation: Prepare a serial dilution of **Irak4-IN-20** in DMSO. A typical starting concentration might be 1 μ M, with 10-point, 3-fold serial dilutions.
- Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the kinase buffer, recombinant IRAK4 enzyme, and the substrate (MBP).
- Inhibitor Addition: Add a small volume of the diluted **Irak4-IN-20** or DMSO (for the control) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature.
- Initiate Reaction: Start the kinase reaction by adding the ATP solution containing a spike of $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$. The final ATP concentration should be at your desired level (e.g., 14 μ M or 1 mM).
- Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 40-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction: Terminate the reaction by adding 3% phosphoric acid solution.
- Substrate Capture: Spot an aliquot of the reaction mixture onto a P30 filtermat. The phosphorylated substrate will bind to the filtermat.
- Washing: Wash the filtermats multiple times with phosphoric acid to remove unincorporated $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$.
- Detection: Dry the filtermats and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

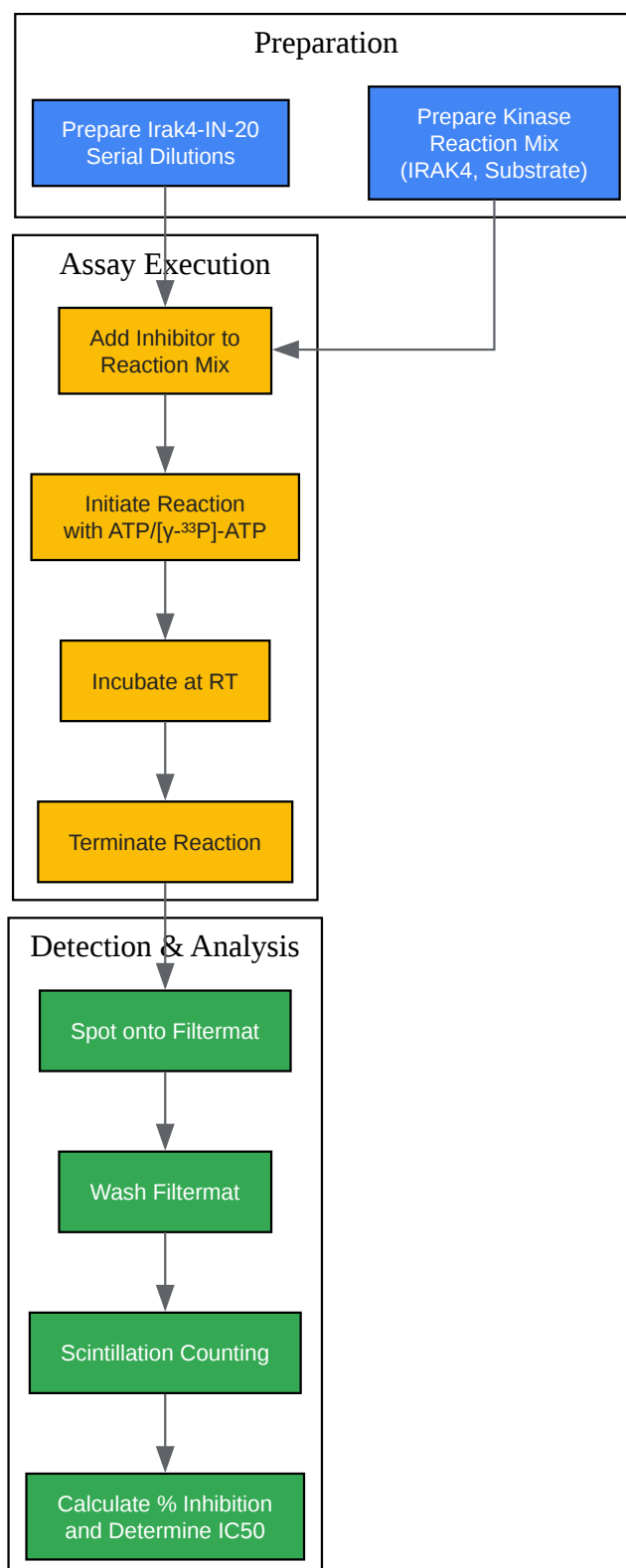
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations



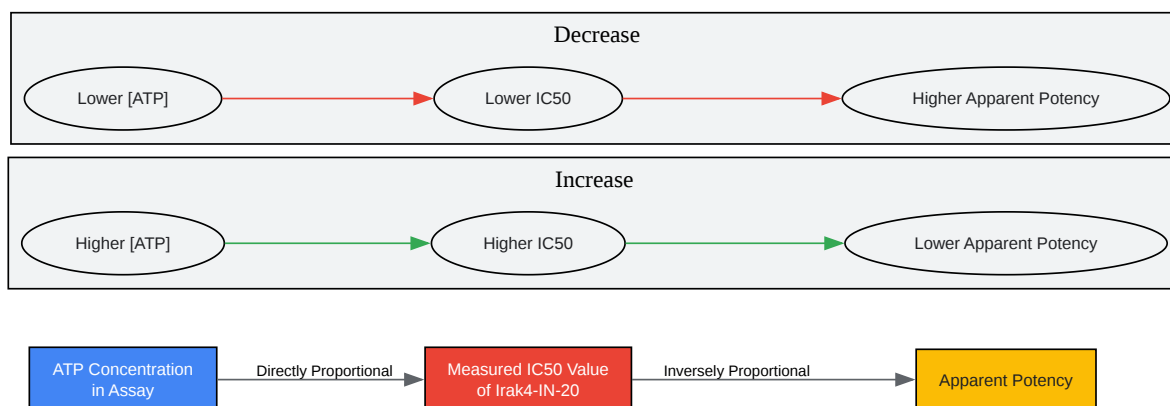
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Caption: IRAK4 signaling pathway and the inhibitory action of **Irak4-IN-20**.



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Caption: General experimental workflow for determining the IC₅₀ of **Irak4-IN-20**.



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Caption: Logical relationship between ATP concentration and measured IC₅₀.

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